molecular formula C12H20Cl2N2 B170269 1-Benzyl-1,4-diazepane dihydrochloride CAS No. 199672-26-9

1-Benzyl-1,4-diazepane dihydrochloride

Cat. No.: B170269
CAS No.: 199672-26-9
M. Wt: 263.2 g/mol
InChI Key: GFWUOEIJRTXLJT-UHFFFAOYSA-N
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Description

1-Benzyl-1,4-diazepane dihydrochloride is a chemical compound with the molecular formula C12H20Cl2N2 and a molecular weight of 263.21 g/mol . It is a derivative of 1,4-diazepane, characterized by the presence of a benzyl group attached to the nitrogen atom at the 1-position of the diazepane ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Mechanism of Action

Preparation Methods

The synthesis of 1-Benzyl-1,4-diazepane dihydrochloride typically involves the reaction of 1,4-diazepane with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified by recrystallization or column chromatography to obtain the dihydrochloride salt .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-Benzyl-1,4-diazepane dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the benzyl group.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as halides or amines replace the benzyl group.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, elevated temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Benzyl-1,4-diazepane dihydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-Benzyl-1,4-diazepane dihydrochloride can be compared with other similar compounds such as:

The uniqueness of this compound lies in its benzyl group, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-benzyl-1,4-diazepane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2.2ClH/c1-2-5-12(6-3-1)11-14-9-4-7-13-8-10-14;;/h1-3,5-6,13H,4,7-11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFWUOEIJRTXLJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)CC2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30590449
Record name 1-Benzyl-1,4-diazepane--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199672-26-9
Record name 1-Benzyl-1,4-diazepane--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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